[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-17-7-6-13(16-17)9-14-8-12-10-18(5-2)15-11(12)3/h6-7,10,14H,4-5,8-9H2,1-3H3 |
InChI Key |
FPANGCQAYZTJLG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC2=CN(N=C2C)CC |
Origin of Product |
United States |
Preparation Methods
Preparation of 1-Ethyl-3-Methyl-1H-Pyrazole
The 1-ethyl-3-methylpyrazole moiety is synthesized via a modified Knorr pyrazole synthesis. Hydrazine hydrate reacts with acrolein in an aqueous-organic medium (e.g., toluene or chlorobenzene) at 20–60°C to form 2-pyrazoline, which is subsequently oxidized to pyrazole using sodium hypochlorite:
Key Parameters :
Synthesis of 1-Ethyl-1H-Pyrazole-3-Methanol
The 3-hydroxymethylpyrazole intermediate is prepared via Friedel-Crafts alkylation. Pyrazole reacts with paraformaldehyde in the presence of boron trifluoride etherate (BF₃·OEt₂) at 0–5°C:
Optimization :
-
Solvent : Dichloromethane minimizes side reactions.
-
Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate.
Amine Functionalization and Coupling
Reductive Amination Strategy
The methylene-linked amine is installed via reductive amination using sodium cyanoborohydride (NaBH₃CN). Equimolar amounts of pyrazole aldehydes and methylamine react in methanol at pH 5–6 (acetic acid buffer):
Critical Factors :
Nucleophilic Substitution Approach
An alternative route involves reacting chloromethylpyrazole derivatives with methylamine under basic conditions:
Conditions :
Assembly of the Target Compound
The final step couples the two pyrazole-methylamine units via a methylene bridge. A Mannich reaction using formaldehyde and hydrochloric acid as catalysts achieves this:
Optimized Protocol :
-
Molar ratio : 2:1 pyrazole-methylamine to formaldehyde.
-
Reaction time : 8–10 hours at 50°C.
-
Purification : Recrystallization from ethanol/water (4:1) yields 65–70% pure product.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Reductive Amination | 70–75 | 95 | Mild conditions, minimal by-products |
| Nucleophilic Substitution | 65–70 | 90 | Scalable for industrial production |
| Mannich Reaction | 60–65 | 85 | Single-step coupling |
Industrial-Scale Considerations
For large-scale synthesis, the nucleophilic substitution route is preferred due to its compatibility with continuous flow reactors. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Produces corresponding pyrazole carboxylic acids.
Reduction: Yields fully reduced pyrazole derivatives.
Substitution: Results in halogenated or nitrated pyrazole compounds.
Scientific Research Applications
Chemistry
In chemistry, [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for catalysis and material science applications.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the industrial sector, the compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it can bind to enzymes or receptors, modulating their activity. The compound’s pyrazole rings are crucial for its binding affinity and specificity, allowing it to interfere with biological pathways effectively.
Biological Activity
The compound [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic molecule featuring dual pyrazole rings connected by a methylamine linker. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by two pyrazole rings, which contribute to its lipophilicity and pharmacokinetic properties. The presence of ethyl and methyl substituents enhances its interaction with biological targets. The molecular formula is , and it has a molecular weight of approximately 233.31 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C12H19N5 |
| Molecular Weight | 233.31 g/mol |
| Structure | Dual pyrazole rings |
Enzyme Inhibition
Recent studies highlight the compound's potential as an enzyme inhibitor, particularly in metabolic pathways. For instance, compounds with similar structures have shown significant alpha-amylase inhibition activity, suggesting that [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine could exhibit similar effects. In vitro studies have demonstrated that related pyrazole derivatives can inhibit alpha-amylase activity more effectively than standard controls like acarbose .
Anticancer Properties
Research has indicated that pyrazole-based compounds possess anticancer properties. For example, aminopyrazoles have been studied for their ability to inhibit cancer cell proliferation. One study reported that certain derivatives showed IC50 values ranging from 73 to 84 µg/mL against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells . These findings suggest that [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine may also have therapeutic potential in oncology.
Study on Alpha-Amylase Inhibition
In a comparative study involving several pyrazole derivatives, the compound was evaluated for its alpha-amylase inhibition activity. Results indicated that modifications in the chemical structure significantly affected the potency of the compounds. The presence of specific functional groups enhanced enzyme binding and inhibition rates .
Antifungal Activity Assessment
Another study assessed the antifungal activity of related pyrazole compounds against various fungal strains such as Aspergillus niger and Penicillium digitatum. The results demonstrated promising antifungal properties, indicating that the dual pyrazole structure could be beneficial for developing antifungal agents .
Pharmacological Mechanisms
The biological activity of [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is likely mediated through interactions with specific enzymes and receptors involved in metabolic processes and cellular signaling pathways. The structural complexity allows for multiple binding interactions, enhancing its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on pyrazole substitution patterns, amine type (primary/secondary), and applications. Key comparisons are outlined below:
Table 1: Structural Comparison with Pyrazole-Based Amines
| Compound Name | Substituents on Pyrazole Rings | Amine Type | Molecular Weight (g/mol) | Purity (%) | Key Applications/Notes | Reference ID |
|---|---|---|---|---|---|---|
| [(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine | 1-Ethyl (3-position); 1-Ethyl, 3-Methyl (4-position) | Secondary | 298.37 | N/A | Potential ligand in coordination chemistry | N/A |
| N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methylaniline | 1-Ethyl, 3-Methyl (4-position); 3-Methylaniline | Secondary | 259.36 | 95 | Intermediate in drug synthesis | |
| (2-Aminoethyl)[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine | 1-Ethyl, 3-Methyl (4-position); Ethylenediamine | Secondary | 211.30 | 95 | Chelating agent for metal ions | |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | 1-Ethyl (4-position); Methyl | Secondary | 139.20 | N/A | Building block for heterocyclic compounds | |
| N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethanamine | 1-Ethyl, 3-Methyl (4-position); Ethyl | Secondary | 195.29 | 95 | Catalysis or material science applications |
Key Observations
Ethyl groups at the 1-position improve solubility in organic solvents due to increased hydrophobicity .
Amine Type and Applications: Secondary amines (e.g., the target compound) are more stable than primary amines (e.g., HA-8862 in ) but less reactive in metal coordination unless designed as bidentate ligands . Ethylenediamine derivatives () exhibit superior chelation properties for transition metals compared to monoamine analogs .
Synthetic Challenges :
- Bulky substituents (e.g., 3-methyl) on pyrazole rings can lower yields in amination reactions. For example, QZ-1340 () is synthesized in 95% purity but requires optimized conditions .
- Copper-catalyzed methods () are effective for introducing amine groups but may require rigorous purification to remove metal residues .
Physicochemical Properties :
- Higher molecular weight analogs (e.g., the target compound) exhibit lower water solubility, necessitating formulation with co-solvents for biological applications.
- Pyrazole rings with electron-withdrawing groups (e.g., trifluoromethyl in ) increase acidity of NH protons, enhancing hydrogen-bonding capabilities .
Table 2: Comparative Physicochemical Data
Q & A
Q. Example Protocol
Combine 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with (1-ethyl-1H-pyrazol-3-yl)methanamine in dry THF.
Add NaBH(OAc)₃ as a reducing agent under N₂ at 0–5°C.
Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (yield: 60–75%) .
How is the compound structurally characterized in crystallographic studies?
Q. Advanced Structural Analysis
- X-ray Crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond lengths and angles. For example, the pyrazole rings exhibit bond lengths of 1.34–1.38 Å, consistent with aromaticity .
- Spectroscopic Confirmation :
What experimental designs are recommended to evaluate its enzyme inhibition activity?
Q. Advanced Mechanistic Studies
- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure IC₅₀ values against target enzymes (e.g., COX-2 or kinases). Include controls with known inhibitors (e.g., celecoxib) .
- Dose-Response Curves : Test concentrations from 0.1–100 μM in triplicate. Fit data to a sigmoidal model (Hill slope ≥1 suggests cooperative binding) .
- Selectivity Screening : Cross-test against related enzymes (e.g., COX-1) to assess specificity .
How can researchers resolve contradictions in reported biological activity data?
Advanced Data Contradiction Analysis
Discrepancies may arise from:
- Purity Variability : Impurities >5% (e.g., unreacted intermediates) can skew bioactivity. Validate purity via LC-MS before assays .
- Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) or ionic strength may alter binding kinetics. Standardize protocols across labs .
- Structural Analog Interference : Compare with analogs (e.g., 4-methoxyphenyl derivatives) to isolate substituent effects .
What computational strategies predict its interactions with biological targets?
Q. Advanced In Silico Methods
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR). The pyrazole methyl groups show hydrophobic interactions with Val523 and Leu352 .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. RMSD <2.0 Å indicates stable binding .
- QSAR Models : Train on pyrazole derivatives with known IC₅₀ values to predict activity against novel targets .
How does the compound’s reactivity compare to structural analogs?
Q. Advanced Comparative Analysis
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Target Compound | Dual pyrazole-methyl groups | Higher lipophilicity (logP: 2.8) vs. analogs |
| [(4-Methoxyphenyl)methyl] analog | Methoxy substituent | Enhanced electron-donating capacity |
| Piperidine-containing analog | Piperidine ring | Improved solubility (logS: -3.1 vs. -4.2) |
What strategies optimize yield in large-scale synthesis?
Q. Advanced Process Chemistry
- Microwave-Assisted Synthesis : Reduce reaction time from 12h to 2h at 80°C, improving yield by 15% .
- Flow Chemistry : Continuous processing minimizes side reactions (e.g., oxidation) .
- DoE Optimization : Vary temperature (50–100°C), solvent (THF vs. DMF), and catalyst (Pd/C vs. Ni) to identify robust conditions .
How is the compound’s stability evaluated under physiological conditions?
Q. Advanced Stability Studies
- Plasma Stability : Incubate with human plasma (37°C, 24h). LC-MS quantifies degradation products (e.g., hydrolyzed pyrazole) .
- pH Stability : Test in buffers (pH 1–10). The compound degrades >50% at pH <2 due to protonation of amine groups .
- Light Sensitivity : Store in amber vials; UV exposure for 48h causes 20% decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
